molecular formula C20H16BrClN2O2 B2573462 N-(4-bromo-3-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-47-5

N-(4-bromo-3-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2573462
CAS No.: 941903-47-5
M. Wt: 431.71
InChI Key: JQGCLVMLDOGPQR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by halogenated aryl substituents. Its structure includes a 2-oxo-1,2-dihydropyridine core linked to a 4-bromo-3-methylphenyl group at the carboxamide position and a 2-chlorobenzyl moiety at the N1 position.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O2/c1-13-11-15(8-9-17(13)21)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-18(14)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGCLVMLDOGPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H16BrClN2O2, with a molecular weight of 431.71 g/mol. The compound's structure includes a dihydropyridine ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC20H16BrClN2O2
Molecular Weight431.71 g/mol
Purity≥ 95%
IUPAC NameThis compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, derivatives of dihydropyridine have shown significant inhibitory effects against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells, suggesting that the introduction of halogen substituents like bromine and chlorine enhances their activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Compounds in this class have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Research indicates that certain derivatives demonstrate notable inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer proliferation and inflammatory responses.
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antitumor Efficacy

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound exhibits dose-dependent cytotoxicity.

Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6) after administration of the compound over two weeks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other dihydropyridine carboxamides and related derivatives allow for targeted comparisons (Table 1). Key analogs include antimicrobial sulfonamide-indole hybrids, kinase inhibitors, and thermally synthesized pyridine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound 2-oxo-1,2-dihydropyridine carboxamide 4-bromo-3-methylphenyl, 2-chlorobenzyl Not explicitly reported (theoretical antimicrobial/kinase inhibition)
BMS-777607 2-oxo-1,2-dihydropyridine carboxamide 4-ethoxy, 4-fluorophenyl Potent Met kinase inhibitor (IC₅₀ = 4 nM); oral efficacy in preclinical models
Compound 11 (Sulfonamide-indole hybrid) Indole-sulfonamide 4-chloro-benzoyl, 4,6-dimethyl-pyrimidin Antimicrobial (broad-spectrum activity against Gram-positive bacteria)
Compound 6d (Thermally synthesized derivative) 2-oxo-1,2-dihydropyridine carboxamide 4-nitrophenyl, (E)-4-nitrostyryl No explicit bioactivity data; synthesized via thermal dimerization-cyclization

Key Findings

Halogenation and Bioactivity :

  • The target compound’s bromo and chloro substituents align with antimicrobial agents like compound 11 (), where halogenation enhances lipophilicity and target binding . However, the absence of a sulfonamide group in the target compound may limit direct antimicrobial comparability.
  • In contrast, BMS-777607 uses fluorophenyl and ethoxy groups to optimize kinase binding and metabolic stability, suggesting that the target compound’s bulkier bromo/chloro groups might reduce oral bioavailability but improve selectivity for halogen-sensitive targets .

Core Structure and Mechanism: The 2-oxo-1,2-dihydropyridine carboxamide core is shared with BMS-777607 and compound 6d. This scaffold is associated with kinase inhibition (e.g., Met kinase in BMS-777607) and redox-mediated dimerization (compound 6d) .

This highlights divergent synthetic accessibility; the target compound’s benzyl and bromophenyl groups may necessitate multi-step coupling reactions .

Notes

  • Halogenation patterns and core scaffold modifications are critical to bioactivity, as evidenced by antimicrobial and kinase-inhibiting analogs .

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